4-(Benzyloxy)cyclohexanecarbonitrile
Overview
Description
4-(Benzyloxy)cyclohexanecarbonitrile is an organic compound with the molecular formula C₁₄H₁₇NO. It is a nitrile derivative, characterized by the presence of a benzyloxy group attached to a cyclohexane ring, which in turn is bonded to a carbonitrile group. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxycyclohexane intermediate. This intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide to introduce the nitrile group.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Benzyloxy)cyclohexanecarbonitrile is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)cyclohexanecarbonitrile depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The benzyloxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The nitrile group can undergo nucleophilic addition reactions, forming various derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)cyclohexanecarbonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Ethoxy)cyclohexanecarbonitrile: Contains an ethoxy group instead of a benzyloxy group.
4-(Phenoxy)cyclohexanecarbonitrile: Features a phenoxy group in place of the benzyloxy group.
Uniqueness
4-(Benzyloxy)cyclohexanecarbonitrile is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
4-phenylmethoxycyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,12,14H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSGELVBFTTZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675688 | |
Record name | 4-(Benzyloxy)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-32-2 | |
Record name | 4-(Benzyloxy)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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